molecular formula C21H35NO2SSn B14297914 3-(Benzenesulfinyl)-3-(tributylstannyl)prop-2-enamide CAS No. 125769-73-5

3-(Benzenesulfinyl)-3-(tributylstannyl)prop-2-enamide

Cat. No.: B14297914
CAS No.: 125769-73-5
M. Wt: 484.3 g/mol
InChI Key: VOXWCCZITQEQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfinyl)-3-(tributylstannyl)prop-2-enamide is an organotin compound that features both a benzenesulfinyl group and a tributylstannyl group. These types of compounds are often used in organic synthesis due to their unique reactivity and ability to participate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-3-(tributylstannyl)prop-2-enamide typically involves the reaction of a suitable precursor with tributylstannyl chloride and a benzenesulfinyl reagent. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-3-(tributylstannyl)prop-2-enamide can undergo various types of reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfinylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(Benzenesulfinyl)-3-(tributylstannyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

While specific applications in biology and medicine may not be well-documented, similar compounds are often explored for their potential as intermediates in the synthesis of pharmaceuticals and biologically active molecules.

Industry

In the industrial context, such compounds can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action for 3-(Benzenesulfinyl)-3-(tributylstannyl)prop-2-enamide would depend on the specific reactions it undergoes. Generally, the benzenesulfinyl group can participate in electrophilic aromatic substitution reactions, while the tributylstannyl group can act as a nucleophile or undergo transmetalation reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-3-(tributylstannyl)prop-2-enamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-(Benzenesulfinyl)-3-(trimethylstannyl)prop-2-enamide: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

Properties

CAS No.

125769-73-5

Molecular Formula

C21H35NO2SSn

Molecular Weight

484.3 g/mol

IUPAC Name

3-(benzenesulfinyl)-3-tributylstannylprop-2-enamide

InChI

InChI=1S/C9H8NO2S.3C4H9.Sn/c10-9(11)6-7-13(12)8-4-2-1-3-5-8;3*1-3-4-2;/h1-6H,(H2,10,11);3*1,3-4H2,2H3;

InChI Key

VOXWCCZITQEQDF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CC(=O)N)S(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.